Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-
CAS No.: 20249-05-2
Cat. No.: VC3826756
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20249-05-2 |
|---|---|
| Molecular Formula | C18H26N2O6 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 2-[5-acetamido-N-(2-acetyloxyethyl)-2-ethoxyanilino]ethyl acetate |
| Standard InChI | InChI=1S/C18H26N2O6/c1-5-24-18-7-6-16(19-13(2)21)12-17(18)20(8-10-25-14(3)22)9-11-26-15(4)23/h6-7,12H,5,8-11H2,1-4H3,(H,19,21) |
| Standard InChI Key | PJCAOXWCMOVGQL-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)NC(=O)C)N(CCOC(=O)C)CCOC(=O)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)NC(=O)C)N(CCOC(=O)C)CCOC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-[3-[bis(2-(acetyloxy)ethyl)amino]-4-ethoxyphenyl]acetamide, reflects its three primary functional groups:
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Acetamide backbone: Provides hydrogen-bonding capacity and influences solubility .
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Bis[2-(acetyloxy)ethyl]amino group: Introduces steric bulk and ester functionalities susceptible to hydrolysis .
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4-Ethoxy substituent: Enhances lipophilicity compared to methoxy analogs, potentially altering phase-transfer properties .
The molecular formula is inferred as C₁₉H₂₇N₃O₆ (calculated molecular weight: 393.43 g/mol), assuming substitution of the methoxy group in CAS 23128-51-0 with ethoxy .
Structural Comparison with Methoxy Analogs
Replacing the 4-methoxy group in CAS 23128-51-0 with ethoxy increases the alkyl chain length, which is expected to:
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Raise the logP value by ~0.5 units, enhancing lipid solubility .
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Shift NMR signals for adjacent protons due to electron-donating effects .
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Modify crystalline packing, as evidenced by altered melting points in homologous series .
Synthesis and Manufacturing
Reaction Pathways
While no explicit synthesis for the 4-ethoxy derivative is documented, a plausible route mirrors methods for 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide :
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Nitration and Reduction:
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4-Ethoxyaniline undergoes nitration to introduce a nitro group at the 3-position.
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Catalytic hydrogenation yields 3-amino-4-ethoxyaniline.
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Acetylation:
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Reaction with acetic anhydride forms 3-acetamido-4-ethoxyaniline.
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Alkylation with Diethylene Glycol Diacetate:
Key challenges include preventing over-alkylation and optimizing reaction temperatures to avoid ester hydrolysis .
Purification and Analytical Methods
Reverse-phase HPLC using columns like Newcrom R1 (acetonitrile/water/phosphoric acid mobile phase) effectively separates intermediates and byproducts . For the ethoxy derivative, adjusting the acetonitrile ratio by 5–10% may improve resolution compared to methoxy analogs .
Physicochemical Properties
Experimental and Predicted Data
The ethoxy group’s larger van der Waals volume reduces crystal lattice stability, explaining the lower predicted melting point versus the methoxy analog .
Industrial Applications
Dye and Pigment Intermediates
Azo dyes derived from similar acetamides exhibit strong absorbance in the 450–600 nm range . The ethoxy group may redshift λmax by 10–15 nm compared to methoxy derivatives, making it valuable for navy-blue textile dyes . For example, coupling with diazotized 2,6-dichloro-4-nitroaniline produces disperse dyes with enhanced wash-fastness .
Environmental and Regulatory Considerations
Persistence and Bioaccumulation
Structural analogs are classified as persistent (half-life >40 days in water) and moderately bioaccumulative (BCF ~1,500) . Ethoxy substitution may increase hydrophobicity, elevating BCF to ~2,000, warranting stringent disposal protocols .
Regulatory Status
No specific regulations govern the ethoxy variant, but the methoxy analog (CAS 23128-51-0) is listed in the EPA’s TSCA inventory . Precautionary measures for handling acetylated amines—including PPE and vapor control—are recommended .
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